molecular formula C18H17ClN2O2S B2376342 (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-57-5

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2376342
CAS RN: 864925-57-5
M. Wt: 360.86
InChI Key: FJXSGYGFUPMKBW-CZIZESTLSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are known to be synthesized from 2-amino benzothiazoles .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions . The specific chemical reactions for “(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound belongs to a category of chemicals that are often synthesized and manipulated to explore their chemical properties and reactivity. For instance, the synthesis of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and -1,3-oxazines through reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds demonstrates the versatility and potential of such compounds in creating diverse chemical structures (Basheer & Rappoport, 2006). This chemical reactivity forms the basis for further exploration of novel compounds with unique properties.

Potential Biological Activities

Research into benzothiazole derivatives and their complexes shows interest in their biological activities, including antimicrobial and anticancer properties. For example, Co(II) complexes of benzothiazole derivatives have been studied for their fluorescence properties and anticancer activity, highlighting the potential of such compounds in medical and biochemical research (Vellaiswamy & Ramaswamy, 2017). This suggests that "(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" could potentially be explored for similar biological activities.

Safety and Hazards

The safety and hazards of benzothiazole derivatives would depend on the specific compound and its biological activities . The specific safety and hazards for “(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” are not available in the search results.

properties

IUPAC Name

4-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXSGYGFUPMKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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